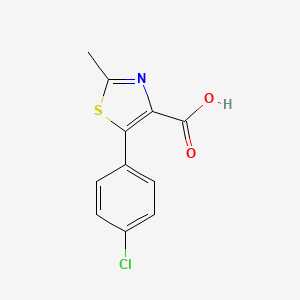
5-(4-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid
Vue d'ensemble
Description
5-(4-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H8ClNO2S and its molecular weight is 253.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Biological Studies and Antibacterial Properties
A series of organotin(IV) carboxylates derived from a similar compound, 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid, demonstrated antibacterial and antifungal activities, highlighting the biological significance of thiazole derivatives in medicinal chemistry (Ali et al., 2002).
2. Antimicrobial Activity
Compounds closely related to 5-(4-Chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid, specifically 2-((2-Chlorophenyl)(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-4-methylthiazole-5-carboxylic acid derivatives, have been found to show moderate to good antimicrobial activity (Babu et al., 2016).
3. Corrosion Inhibition
Thiazole-4-carboxylates including a derivative, methyl (E)-5-(4-chlorophenyl)-2-(((E)-4-methylbenzylidene)hydrazono)-2,3-dihydrothiazole-4-carboxylate, have been evaluated for their inhibitive properties against corrosion of mild steel in acidic environments. These compounds were effective inhibitors, demonstrating the potential of thiazole derivatives in corrosion protection applications (El aoufir et al., 2020).
4. Chemical Synthesis and Reactivity
The synthesis and reactivity of various thiazole derivatives, including compounds similar to this compound, have been a subject of study. These compounds have been used to investigate novel synthetic pathways and to understand their behavior in different chemical reactions (Andreani et al., 1997).
5. Synthesis of Novel Compounds
The synthesis of novel heterocyclic derivatives, starting from compounds like 5-aryl-3-aminothiophene-2-carboxylic acid, has been explored. These studies contribute to the development of new chemical entities with potential applications in various fields (Datoussaid et al., 2012).
6. Development of Antimicrobial Agents
Research on 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole derivatives has led to the synthesis of new compounds with potential as antimicrobial agents, demonstrating the relevance of thiazole derivatives in the development of new treatments (Sah et al., 2014).
7. Potential Antiviral Properties
Studies on compounds like methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate have shown promising antiviral activities, suggesting that derivatives of this compound could be explored for their antiviral potential (Mayhoub et al., 2011).
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2S/c1-6-13-9(11(14)15)10(16-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXKNGRNDSGMLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C2=CC=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


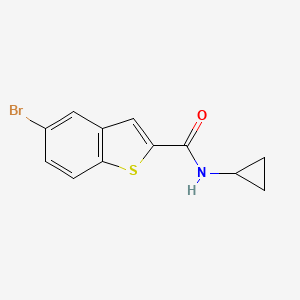
![3-(benzylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B3037114.png)
![3-[(2-chlorophenyl)methylsulfanyl]-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B3037115.png)
![3-Chloro-7-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B3037116.png)
![3-(4-Chlorophenyl)-6-[(4-methylphenyl)sulfonyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3037117.png)
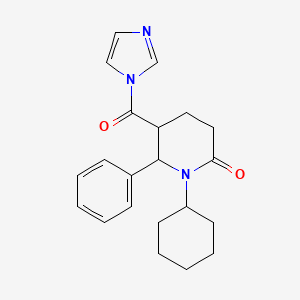
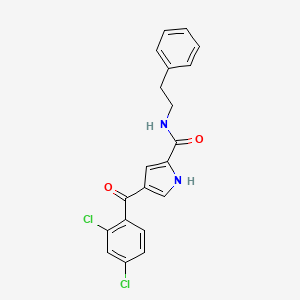
![3-[3,4-dihydro-2(1H)-isoquinolinyl]-1-(2-pyridinyl)-1-propanol](/img/structure/B3037126.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3037127.png)
![1-[2-(3,5-Dichloroanilino)-2-oxoethyl]-3,3,5-trimethylcyclohexanecarboxylic acid](/img/structure/B3037128.png)
![cyclopropyl[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone](/img/structure/B3037129.png)
![3,3-Dimethyl-1-(3-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl)-2-azetanone](/img/structure/B3037130.png)
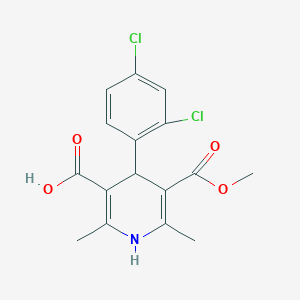
![2,6-Dimethyl-4-[(2-morpholino-1,3-thiazol-5-yl)methyl]morpholine](/img/structure/B3037134.png)
